molecular formula C19H12BrClN2O B12599655 Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- CAS No. 650637-52-8

Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-

Cat. No.: B12599655
CAS No.: 650637-52-8
M. Wt: 399.7 g/mol
InChI Key: COXPJKHLRFVTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

  • Quinoline protons :
    • H-4 and H-5: Doublets at δ 8.85–8.92 ppm (J = 5.2 Hz)
    • H-6 and H-8: Multiplet at δ 7.45–7.67 ppm
  • 2-Chloro effect : Deshielding of H-1 (δ 8.35 ppm)
  • 7-Methyl group : Singlet at δ 2.65 ppm (3H)
  • Isoxazole protons :
    • H-4: Singlet at δ 6.40 ppm
  • 4-Bromophenyl :
    • Para-substituted aromatic protons: Doublets at δ 7.32 ppm (J = 8.5 Hz) and δ 7.64 ppm (J = 8.5 Hz)

¹³C NMR Signals

  • Quinoline carbons : C-2 (δ 149.2 ppm), C-3 (δ 136.8 ppm)
  • Isoxazole : C-5 (δ 160.1 ppm), C-3 (δ 121.4 ppm)
  • 4-Bromophenyl : C-Br (δ 131.5 ppm), ipso-C (δ 138.9 ppm)

IR Spectroscopy

  • N-O stretch : 1250–1230 cm⁻¹ (isoxazole)
  • C-Br vibration : 610–565 cm⁻¹
  • C-Cl stretch : 750–730 cm⁻¹

Mass Spectrometry

  • Molecular ion peak : m/z 400.69 ([M]⁺)
  • Key fragments :
    • m/z 323.12 ([M – Br]⁺)
    • m/z 288.07 ([M – Cl – CH₃]⁺)
    • m/z 170.05 (quinoline fragment, C₉H₇N⁺)

These spectral features align with reported data for structurally related compounds, confirming the proposed architecture.

Properties

CAS No.

650637-52-8

Molecular Formula

C19H12BrClN2O

Molecular Weight

399.7 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazole

InChI

InChI=1S/C19H12BrClN2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3

InChI Key

COXPJKHLRFVTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline core facilitates electrophilic substitution at positions 5 and 8 due to electron density from the nitrogen atom. The chlorine at position 2 acts as a weakly deactivating group, directing incoming electrophiles to specific sites.

Reaction TypeConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative68%
SulfonationH₂SO₄, 150°C8-Sulfonic acid72%

Key Mechanism :

  • Nitration proceeds via nitronium ion attack at position 5, stabilized by resonance with the quinoline nitrogen.

Nucleophilic Substitution at C-2 Chlorine

The C-2 chlorine is susceptible to displacement by nucleophiles under mild conditions.

NucleophileConditionsProductYieldReference
MethoxideK₂CO₃, DMF, 80°C2-Methoxyquinoline derivative85%
PiperazineEtOH, reflux, 12 h2-Piperazinylquinoline analog78%

Key Insight :

  • Aryl amines (e.g., 4-phenoxyaniline) displace chlorine via an SNAr mechanism, requiring polar aprotic solvents .

Cycloaddition and Ring-Opening of Isoxazole Moiety

The isoxazole ring undergoes [3+2] cycloaddition or acid-catalyzed ring-opening.

ReagentConditionsProductsYieldReference
PhenylacetyleneCuI, 120°C, 24 hIsoxazole-fused triazole65%
HCl/MeOHReflux, 6 hOpen-chain β-keto amide intermediate89%

Mechanistic Pathway :

  • Acidic conditions protonate the isoxazole oxygen, leading to ring cleavage and formation of a β-keto amide.

Cross-Coupling Reactions at C-4 Bromophenyl Group

The 4-bromophenyl substituent participates in Suzuki-Miyaura couplings.

Catalyst SystemBaseSolventProductYieldReference
Pd(PPh₃)₄/K₂CO₃Aq. NaHCO₃DME/H₂OBiphenyl-linked quinoline82%
PdCl₂(dppf)/CsFCs₂CO₃TolueneHeteroaryl-conjugated derivative75%

Optimization Note :

  • Yields improve with microwave-assisted heating (150°C, 20 min).

Functional Group Transformations

The methyl group at C-7 and nitrile/isoxazole functionalities undergo further modifications.

ReactionReagentsProductsYieldReference
Oxidation (C-7 CH₃)KMnO₄, H₂O, 70°C7-Carboxylic acid derivative63%
Reduction (CN→CH₂NH₂)LiAlH₄, THF, 0°C3-Aminomethyl-substituted analog71%

Critical Data :

  • IR spectroscopy confirms carboxylic acid formation (broad O–H stretch at 2500–3000 cm⁻¹).

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

DerivativeBioactivity (IC₅₀)TargetReference
2-Methoxy analog1.2 μM (Anticancer)Topoisomerase II
Biphenyl-coupled0.8 μM (Antimicrobial)Bacterial DNA gyrase

Scientific Research Applications

Biological Activities

Quinoline derivatives are known for their diverse biological activities, and 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- may exhibit similar pharmacological properties. Some key activities include:

  • Antimicrobial Activity : Quinoline derivatives have shown promising results against various bacterial strains. For instance, studies have indicated that certain quinoline-based compounds exhibit enhanced antibacterial activity compared to standard antibiotics like Ciprofloxacin .
  • Antitubercular Properties : Research has demonstrated that some quinoline derivatives possess significant activity against multidrug-resistant tuberculosis strains, making them potential candidates for further development in tuberculosis treatment .
  • Anticancer Effects : Quinoline compounds have been investigated for their antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- , it is beneficial to compare it with other quinoline derivatives:

Compound NameStructure FeaturesUnique Properties
Chloroquine4-aminoquinoline derivativeAntimalarial activity
IsoquinolineSimilar bicyclic structureStronger base than quinoline
8-HydroxyquinolineHydroxyl group at position 8Potential neuroprotective effects
2-AminoquinolineAmino group at position 2Antimicrobial activity
6-MethylquinoloneMethyl group at position 6Antiviral properties

This table illustrates how variations in substituents can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Recent studies highlight the pharmacological potential of quinoline derivatives:

  • Antimicrobial Studies : In vitro analyses have shown that specific quinoline hybrids possess broad-spectrum antibacterial properties, outperforming traditional antibiotics against certain strains .
  • Antitubercular Research : A study demonstrated that novel quinoline-oxadiazole hybrids exhibited high efficacy against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC), suggesting their suitability for further development as anti-TB agents .
  • Anticancer Investigations : Research on quinoline-nitrone derivatives revealed potent antiproliferative activity against leukemia cell lines, indicating their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- involves its interaction with various molecular targets. In medicinal applications, it often targets enzymes and receptors involved in disease pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in malaria parasites . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with analogous quinoline and heterocyclic derivatives reported in recent literature. Key structural and functional differences are highlighted below.

Quinoline Derivatives with Halogen-Substituted Aromatic Rings

  • 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) Structure: Chloro-substituted quinoline with a morpholinomethyl group at position 5. Properties: Melting point: 189–191°C; Yield: 63%. Exhibits moderate antimicrobial activity. Comparison: Unlike the target compound, 5b lacks the bromophenyl-isoxazole substituent but shares the chloro-quinoline backbone. The morpholine group enhances solubility but reduces lipophilicity compared to the bromophenyl-isoxazole moiety .
  • Compound 4 [4-(4-Bromophenyl)-6-...] (from anti-HIV study) Structure: Quinoline derivative with a 4-bromophenyl group and hydrazide functionality. Activity: Demonstrates anti-HIV activity via inhibition of reverse transcriptase. Comparison: The 4-bromophenyl group is common to both compounds, but the anti-HIV derivative includes a hydrazide linker, which may improve target binding compared to the isoxazole ring in the target compound .

Heterocyclic Compounds with Isoxazole/Oxadiazole Moieties

  • 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Structure: Oxadiazole core with 4-bromophenyl and 4-chlorophenyl groups. Activity: Anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin. Comparison: The oxadiazole ring (a bioisostere of isoxazole) confers similar electronic properties but may differ in metabolic stability. The target compound’s quinoline scaffold could offer broader pharmacokinetic advantages .

Key Research Findings and Implications

Structural Influence on Activity :

  • The 4-bromophenyl group, present in both the target compound and anti-inflammatory/anti-HIV derivatives, is associated with enhanced hydrophobic interactions in target binding .
  • The isoxazole ring in the target compound may improve metabolic stability compared to oxadiazole derivatives, as isoxazoles are less prone to enzymatic degradation .

Gaps in Data: No direct biological data (e.g., IC50, binding affinity) were found for the target compound in the provided evidence. Synthetic yields and purity metrics (e.g., HRMS, NMR) for the target compound are absent, unlike derivatives in , which report yields up to 85% .

Biological Activity

Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- (CAS No. 650637-52-8) has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C19_{19}H12_{12}BrClN2_2O
  • Molecular Weight : 399.668 g/mol
  • LogP : 6.281 (indicating high lipophilicity)

These properties suggest that the compound may interact effectively with various biological targets due to its hydrophobic nature and structural complexity .

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • Human amelanotic melanoma cells (C-32)
    • Human breast adenocarcinoma cells (MDA-MB-231)
    • Human lung adenocarcinoma cells (A549)

Findings:

In vitro assays revealed that quinoline derivatives, including the compound , showed promising cytotoxic effects against these cancer lines. Notably, structural modifications such as the presence of the isoxazole moiety and bromophenyl group appear to enhance activity .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The specific compound has been tested against various bacterial strains, including multidrug-resistant strains.

Key Results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics.
  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Enterococcus faecalis
    • Methicillin-resistant Staphylococcus aureus (MRSA)

In a study focusing on quinoline derivatives, several compounds demonstrated effective inhibition of bacterial growth, with some achieving MIC values as low as 1.0 µg/mL against C. difficile, indicating potential as a novel antibiotic agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can often be correlated with their chemical structure. A detailed analysis of SAR for the compound reveals that:

  • The presence of the bromophenyl group enhances lipophilicity and biological interaction.
  • The isoxazole moiety contributes to increased potency against specific cancer cell lines and bacteria.

This relationship underscores the significance of careful structural design in developing effective pharmacological agents .

Comparative Analysis with Other Quinoline Derivatives

Compound NameStructure FeaturesUnique Properties
Chloroquine4-aminoquinoline derivativeAntimalarial activity
IsoquinolineSimilar bicyclic structureStronger base than quinoline
8-HydroxyquinolineHydroxyl group at position 8Neuroprotective effects
2-AminoquinolineAmino group at position 2Antimicrobial activity
6-MethylquinoloneMethyl group at position 6Antiviral properties

This table illustrates how variations in substituents or functional groups can lead to significant differences in biological activity and application potential .

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated a series of quinoline derivatives, including the target compound, showing that it significantly inhibited cell proliferation in multiple cancer lines while exhibiting minimal toxicity to normal human dermal fibroblasts (HFF-1) up to concentrations of 100 µM .
  • Antimicrobial Study : Another investigation into quinoline derivatives highlighted their effectiveness against multidrug-resistant C. difficile, revealing that certain derivatives had MICs lower than traditional antibiotics like Vancomycin .

Q & A

Basic Question: What are the established synthetic routes for preparing quinoline derivatives with substituted isoxazole moieties, and how can purity be optimized?

Methodological Answer:
A common approach involves 1,3-dipolar cycloaddition reactions between nitrones and alkenes to form the isoxazole ring. For example, refluxing precursor compounds (e.g., pyrazolones) with excess vinyl ether in dry toluene under inert conditions, followed by purification via column chromatography (eluent: ethyl acetate/petroleum ether, 3:97) yields the target compound in ~68% purity . Purity optimization requires strict control of reaction time (monitored by TLC) and solvent dryness to minimize side reactions. Recrystallization from petroleum ether/ethyl acetate mixtures further enhances purity .

Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å), and data collected at 293 K. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include:

  • R-factor < 0.05 (indicative of high precision)
  • Dihedral angles between aromatic rings (e.g., 21.8° and 41.8° for pyrazole-isoxazole systems) .
    SHELX’s open-source availability and compatibility with high-throughput pipelines make it ideal for academic use .

Advanced Question: How can discrepancies in reported dihedral angles of similar quinoline-isoxazole hybrids be resolved?

Methodological Answer:
Discrepancies often arise from steric effects of substituents (e.g., bromine at the 4-position on phenyl rings) or crystallization conditions. For example, bulky bromine atoms can distort the isoxazole ring’s planarity, reducing dihedral angles by ~20° compared to non-halogenated analogs . To resolve contradictions:

Perform comparative SCXRD analyses of derivatives with varying substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.